![molecular formula C14H11BrN2O2 B3842293 (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3-BROMOBENZOATE](/img/structure/B3842293.png)
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3-BROMOBENZOATE
Descripción general
Descripción
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3-BROMOBENZOATE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their significant pharmacological activity, particularly in the field of medicinal chemistry. The compound is characterized by the presence of a bromine atom attached to a benzoate group, along with an amino group and a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3-BROMOBENZOATE can be achieved through various synthetic routes. One common method involves the use of an Eschenmoser coupling reaction. This reaction typically starts with easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides. The reaction conditions are highly modular and scalable, making it feasible for industrial production .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale Eschenmoser coupling reactions. The reaction is carried out in the presence of tertiary amides, which act as thiophiles. The process is highly efficient, with yields varying mostly from 70% to 97%, surpassing other published methods .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3-BROMOBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include various oxides, reduced forms of the compound, and substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3-BROMOBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, the compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the regulation of various cellular processes, making this compound valuable in the study of cell signaling pathways .
Medicine
Medically, the compound has shown potential as an anticonvulsant and anxiolytic agent. Its ability to inhibit specific kinases also makes it a candidate for the treatment of diseases like idiopathic pulmonary fibrosis .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its high yield and scalability make it suitable for large-scale production .
Mecanismo De Acción
The mechanism of action of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3-BROMOBENZOATE involves its interaction with specific molecular targets, particularly kinases. The compound inhibits the activity of these kinases, thereby regulating various cellular processes. This inhibition is achieved through the binding of the compound to the active site of the kinase, preventing its normal function .
Comparación Con Compuestos Similares
Similar Compounds
Nintedanib: A kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis.
3-(Aminomethylidene)oxindoles: A subclass of heterocyclic compounds with significant pharmacological activity
Uniqueness
What sets (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3-BROMOBENZOATE apart from similar compounds is its high yield and scalability in synthesis, as well as its broad range of applications in various fields of research and industry .
Propiedades
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 3-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-8-4-7-11(9-12)14(18)19-17-13(16)10-5-2-1-3-6-10/h1-9H,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFFTDNEEOMUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Br)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-AMINO-N'-[(E)-(6-BROMO-2H-13-BENZODIOXOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B3842213.png)
![N'-[(naphthalen-2-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842223.png)
![N'-[(3-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842224.png)
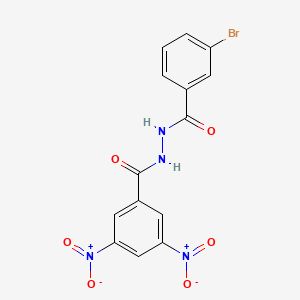
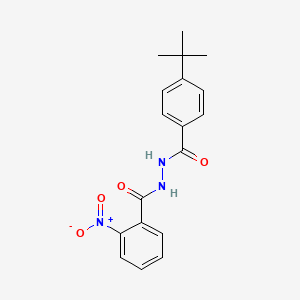


![3-bromo-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide](/img/structure/B3842246.png)
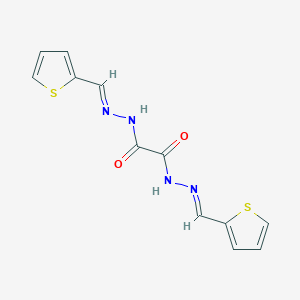
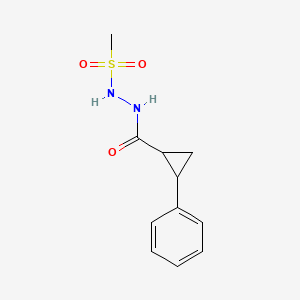
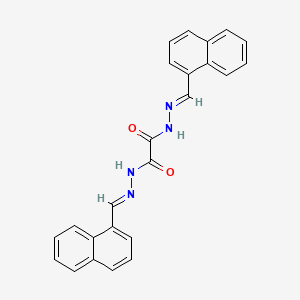


![3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B3842305.png)
